molecular formula C8H9ClO2S B15318068 Ethyl 4-chloro-2-methylthiophene-3-carboxylate

Ethyl 4-chloro-2-methylthiophene-3-carboxylate

Cat. No.: B15318068
M. Wt: 204.67 g/mol
InChI Key: SUJZLFIDOGAXBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-chloro-2-methylthiophene-3-carboxylate (CAS 49814-44-0) is a high-purity chemical building block primarily utilized in the synthesis of complex, biologically active thiophene derivatives. Its molecular formula is C 8 H 9 ClO 2 S and it has a molecular weight of 204.67 g/mol . Thiophene-based compounds are recognized as privileged scaffolds in medicinal chemistry due to their wide range of therapeutic properties . This compound serves as a versatile precursor in pharmaceutical research for constructing novel molecules. The core research value of this compound lies in its application in developing potent receptor modulators. Specifically, derivatives of this compound are investigated as key intermediates for the synthesis of positive allosteric modulators (PAMs) of the GABA B receptor . These modulators are a significant focus of research for their potential anti-addictive properties, particularly in reducing alcohol and chocolate self-administration in preclinical models . Furthermore, related thiophene-carboxamide analogues have shown additional activity as cannabinoid CB1 receptor antagonists/inverse agonists , contributing to a unique dual mechanism of action that is of great interest for treating substance use disorders and compulsive eating behaviors . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet and handle this material with appropriate precautions in a laboratory setting.

Properties

Molecular Formula

C8H9ClO2S

Molecular Weight

204.67 g/mol

IUPAC Name

ethyl 4-chloro-2-methylthiophene-3-carboxylate

InChI

InChI=1S/C8H9ClO2S/c1-3-11-8(10)7-5(2)12-4-6(7)9/h4H,3H2,1-2H3

InChI Key

SUJZLFIDOGAXBI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-chloro-2-methylthiophene-3-carboxylate typically involves the reaction of 4-chloro-2-methylthiophene-3-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction proceeds via esterification, where the carboxylic acid group is converted into an ethyl ester group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-2-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed

    Substitution: Products with the chlorine atom replaced by the nucleophile.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

Scientific Research Applications

Ethyl 4-chloro-2-methylthiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of new pharmaceutical agents.

    Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of ethyl 4-chloro-2-methylthiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but they often include binding to active sites or altering the function of target proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares the substituents and key features of Ethyl 4-chloro-2-methylthiophene-3-carboxylate with analogous thiophene derivatives:

Compound Name Substituents on Thiophene Ring Key Features Reference
This compound 4-Cl, 2-Me, 3-COOEt Electron-withdrawing Cl, donor Me Target Compound
Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate 2-NH2, 4-(4-ClPh), 3-COOEt Amino group, chlorophenyl substituent
Ethyl 2-amino-4-methyl-5-phenyl-thiophene-3-carboxylate 2-NH2, 4-Me, 5-Ph, 3-COOEt Amino group, phenyl substituent
Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate 2-NH2, 4-Me, 5-Me, 3-COOEt Two methyl groups, amino
Ethyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate 4-(4-ClPh), 2-(cyanoacetyl)NH, 3-COOEt Cyanoacetyl group, chlorophenyl

Key Observations:

  • Electronic Effects: The chloro group in the target compound (electron-withdrawing) contrasts with amino or methyl groups (electron-donating) in others, altering the ring’s reactivity toward electrophiles.
  • Biological Relevance: Amino-substituted derivatives (e.g., ) are often intermediates for bioactive heterocycles like thienopyrimidines, which exhibit antimicrobial and antitumor activities .

Physicochemical and Reactivity Comparisons

Melting Points and Solubility:
  • The presence of two methyl groups may reduce solubility in polar solvents.
  • Ethyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate (): The cyanoacetyl group introduces polarity, likely increasing solubility in aprotic solvents like DMF or DMSO.

Computational and Crystallographic Tools

Structural analyses of these compounds often employ crystallographic software such as SHELX (for refinement) and ORTEP-3 (for graphical representation) . For example, the crystal structure of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate was resolved using SHELXL, revealing a half-chair conformation in the thiophene ring .

Q & A

Q. What are the standard synthetic routes for Ethyl 4-chloro-2-methylthiophene-3-carboxylate, and how are reaction conditions optimized?

  • Methodology : The synthesis typically involves multi-step reactions using thiophene precursors. For example, analogous compounds are synthesized via cyclocondensation of ketones (e.g., acetone) with ethyl cyanoacetate in the presence of elemental sulfur and a base (e.g., diethylamine) in ethanol at 50°C for 3 hours . Chlorination can be achieved using reagents like chlorosulfonyl chloride under controlled temperatures. Optimization includes adjusting solvent polarity, reaction time, and stoichiometric ratios to maximize yield.
  • Purification : Post-synthesis, purification is performed via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol .

Table 1: Synthetic Conditions for Thiophene Derivatives

Reagents/ConditionsRoleReference
Acetone, S₈, diethylamineCyclocondensation catalysts
Ethanol, 50°CSolvent and temperature control
Chlorosulfonyl chlorideChlorination agent

Q. How is the compound characterized, and what analytical techniques confirm its purity?

  • Structural Confirmation :
  • NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., ester protons at δ 1.2–1.4 ppm, thiophene ring protons at δ 6.5–7.2 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) .
    • Purity Assessment :
      HPLC (C18 column, acetonitrile/water gradient) or TLC (Rf comparison) ensures >95% purity .

Advanced Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELXL refines bond lengths, angles, and torsional parameters. For example, space group determination (e.g., P2₁/c) and hydrogen bonding networks are analyzed to resolve stereochemical uncertainties .
  • Software : WinGX or Mercury CSD visualizes packing diagrams and validates intermolecular interactions (e.g., π-π stacking) .

Q. How should researchers address discrepancies between spectroscopic and crystallographic data?

  • Cross-Validation : Use complementary techniques (e.g., 2D NMR for regiochemistry vs. SCXRD for absolute configuration). For instance, NOESY correlations can confirm spatial proximity of substituents, while SCXRD validates crystal packing .
  • Polymorphism Checks : Recrystallize under varying solvents (e.g., DMSO vs. ethanol) to detect polymorphic forms that may explain spectral mismatches .

Q. What experimental designs are recommended for evaluating the compound’s bioactivity?

  • In Vitro Assays :
  • Enzyme Inhibition : Dose-response curves (IC₅₀) using kinetic assays (e.g., fluorescence-based protease inhibition) .

  • Cytotoxicity : MTT assays on cell lines (e.g., HeLa) with positive/negative controls .

    • In Vivo Models :
      Pharmacokinetic studies in rodents to assess bioavailability and metabolite profiling via LC-MS .

    Table 2: Biological Activity Screening Parameters

    Assay TypeKey ParametersReference
    Enzyme InhibitionIC₅₀, Km/Vmax analysis
    CytotoxicityCell viability %, EC₅₀

Q. How can substituent modifications enhance the compound’s physicochemical or biological properties?

  • Functionalization Strategies :
  • Electron-Withdrawing Groups : Introduce nitro or cyano groups via nucleophilic substitution to modulate electronic properties .
  • Bioisosteres : Replace chlorine with fluorine to improve metabolic stability .
    • Monitoring :
      Track reaction progress via TLC and characterize products using DEPT-135 NMR to confirm substitution patterns .

Q. What advanced techniques quantify trace impurities in synthesized batches?

  • Quantitative NMR (qNMR) : Uses internal standards (e.g., 1,3,5-trimethoxybenzene) to quantify impurities >0.1% .
  • LC-HRMS : Detects low-abundance side products (e.g., des-chloro derivatives) with ppm-level accuracy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.